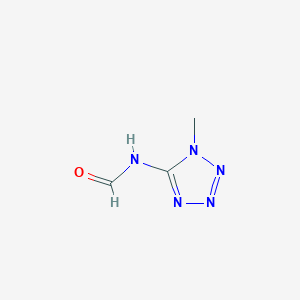

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide

Description

Contextualization within Heterocyclic Compounds Research

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom that is not carbon. openaccessjournals.com These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. openaccessjournals.com The significance of heterocyclic compounds cannot be overstated, as they form the structural basis for a wide array of natural products, including alkaloids, vitamins, and antibiotics. ijpsr.com In the realm of synthetic chemistry, they are fundamental building blocks for pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.com

Nitrogen-containing heterocycles, in particular, are a major focus of research due to their prevalence in biologically active molecules. It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component, highlighting their critical role in medicinal chemistry and drug design. nih.gov The ability of the heterocyclic scaffold to be modified allows chemists to fine-tune properties such as solubility, lipophilicity, and polarity, which are crucial for optimizing the efficacy and safety of drugs. nih.gov

Historical Development and Significance of Tetrazole Frameworks

The parent compound, tetrazole, a five-membered ring composed of one carbon and four nitrogen atoms, was first synthesized in 1885 by the Swedish chemist J.A. Bladin. researchgate.netnih.gov The development of tetrazole chemistry has since progressed significantly, with these compounds finding widespread applications. bohrium.com

The tetrazole ring is a key pharmacophore in medicinal chemistry for several reasons. hilarispublisher.com It is often used as a bioisostere for the carboxylic acid group, meaning it can replace a carboxylic acid in a drug molecule without significantly altering its biological activity, but potentially improving its metabolic stability and pharmacokinetic profile. hilarispublisher.combeilstein-journals.orgbenthamdirect.com This has led to the incorporation of the tetrazole moiety into numerous marketed drugs with a broad range of therapeutic applications, including antihypertensive, anticancer, antibacterial, and antiviral agents. beilstein-journals.orglifechemicals.comresearchgate.net Beyond pharmaceuticals, tetrazole derivatives are also investigated for their use as energetic materials, in agriculture, and in materials science. bohrium.comlifechemicals.com

The synthesis of tetrazoles has evolved to become more efficient and environmentally friendly. bohrium.com A common and effective method for preparing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.govbenthamdirect.com

Unique Structural Features and Electronic Configuration of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide

The 1-methyl-1H-tetrazole moiety consists of a planar, aromatic tetrazole ring with a methyl group attached to the N1 nitrogen atom. The tetrazole ring itself is characterized by a high nitrogen content and a delocalized π-electron system, which contributes to its stability. bohrium.com The formamide (B127407) group (-NHCHO) is the simplest amide and is also a planar structure. chemicalbook.com The planarity of the formamide unit is a result of the resonance between the lone pair of electrons on the nitrogen atom and the π-system of the carbonyl group, which gives the C-N bond a partial double bond character. acs.org

Interactive Data Table: Predicted Properties of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide

| Property | Value | Source |

| Molecular Formula | C3H5N5O | PubChem uni.lu |

| Monoisotopic Mass | 127.04941 Da | PubChem uni.lu |

| Predicted XlogP | -0.9 | PubChem uni.lu |

| Predicted CCS ([M+H]+) | 122.2 Ų | PubChem uni.lu |

Scope and Academic Relevance of the Research Outline

Given the established importance of tetrazole derivatives in medicinal chemistry and materials science, the study of novel compounds like N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide holds significant academic relevance. Research into this and similar molecules could lead to the discovery of new therapeutic agents with improved properties. The unique combination of a tetrazole ring and a formamide group could result in interesting biological activities or material characteristics.

The synthesis and characterization of such novel tetrazole derivatives are crucial for expanding the chemical space available for drug discovery and for developing new functional materials. nih.gov Further investigation into the chemical reactivity, spectroscopic properties, and potential biological activities of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide would be a valuable contribution to the field of heterocyclic chemistry. The development of efficient synthetic routes to this and related compounds would also be of considerable interest to the scientific community. benthamdirect.com

Properties

IUPAC Name |

N-(1-methyltetrazol-5-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c1-8-3(4-2-9)5-6-7-8/h2H,1H3,(H,4,5,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFFIYBOENDREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-03-0 | |

| Record name | N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies on N 1 Methyl 1h 1,2,3,4 Tetrazol 5 Yl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for predicting molecular properties by calculating electron density. khanacademy.org It is widely used to investigate the structural and electronic properties of heterocyclic compounds like N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide.

Geometry optimization is a fundamental DFT procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net

The optimized geometry is expected to feature a nearly planar tetrazole ring and a planar formamide (B127407) group, a common characteristic of amides due to resonance delocalization. khanacademy.org The key structural parameters, including bond lengths and angles, can be predicted with high accuracy. The C-N bond within the formamide moiety is anticipated to be shorter than a typical C-N single bond (approx. 1.47 Å), indicating partial double-bond character. khanacademy.org The bond lengths within the tetrazole ring are also characteristic, with DFT studies on similar mesoionic tetrazoles showing N1–N2 and N3–N4 bonds to be around 1.33-1.34 Å, while the N2–N3 bond is shorter, approximately 1.29 Å. researchgate.net

Below is a table of expected geometrical parameters for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, derived from DFT calculations on analogous structures.

| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length (Å) | Angle | Degrees (°) |

| C=O (formamide) | 1.210 | O=C-N (formamide) | 124.7 |

| C-N (formamide) | 1.350 | C-N-H (formamide) | ~120 |

| N1-N2 (tetrazole) | 1.341 | N1-N2-N3 (tetrazole) | ~108 |

| N2-N3 (tetrazole) | 1.294 | N2-N3-N4 (tetrazole) | ~109 |

| N3-N4 (tetrazole) | 1.341 | N4-C5-N1 (tetrazole) | ~104 |

| N4-C5 (tetrazole) | 1.355 | C5-N(formamide)-C(formamide) | ~125 |

| C5-N1 (tetrazole) | 1.389 | C5-N1-CH3 | ~125 |

Data are representative values based on DFT calculations of formamide and N-substituted tetrazole fragments. researchgate.netnist.gov

Vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, whose eigenvalues and eigenvectors correspond to the vibrational frequencies and normal modes, respectively. psu.edu

For N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, the calculated spectrum would show characteristic bands for each functional group. The formamide moiety would exhibit a strong C=O stretching vibration (Amide I band), N-H bending, and C-N stretching modes. rsc.org The tetrazole ring has its own set of characteristic ring stretching and deformation vibrations. researchgate.netresearchgate.net The methyl group would show symmetric and asymmetric C-H stretching and bending modes.

Terahertz (THz) spectroscopy (0.1-10 THz) is a technique particularly sensitive to low-frequency vibrations, such as intermolecular interactions (e.g., hydrogen bonding) and collective lattice modes in crystals. researchgate.net While DFT calculations can predict intramolecular vibrations in this region, simulating THz spectra accurately often requires considering the solid-state environment and intermolecular forces, which can be computationally intensive. researchgate.net

The following table lists the predicted principal vibrational frequencies and their assignments.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode Description |

|---|---|---|

| 3300-3400 | ν(N-H) | N-H stretching (formamide) |

| 2900-3100 | ν(C-H) | C-H stretching (methyl and formyl) |

| 1680-1720 | ν(C=O) | Amide I: C=O stretching |

| 1500-1600 | δ(N-H) | Amide II: N-H in-plane bending |

| 1400-1500 | Tetrazole ring stretching modes | |

| 1350-1450 | δ(C-H) | Methyl group bending |

| 1200-1300 | Amide III: C-N stretching / N-H bending | |

| 1000-1100 | Tetrazole ring breathing mode |

Assignments based on DFT studies of tetrazole and formamide derivatives. researchgate.netnist.gov

Tautomerism involves the migration of a proton, leading to constitutional isomers that exist in equilibrium. While unsubstituted 5-substituted tetrazoles can exist in 1H and 2H tautomeric forms, this is not possible for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide because the nitrogen at the 1-position is already occupied by a methyl group.

The relevant tautomerism to consider for this molecule is the amide-imidol equilibrium of the formamide group. The amide form contains a carbonyl group (C=O) and an N-H bond, while the imidol (or formamidic acid) form contains a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). researchgate.net

DFT calculations can be used to determine the relative stability of these two tautomers by computing their total electronic energies. For simple amides and related systems, the amide tautomer is overwhelmingly more stable than the imidol form. researchgate.net Theoretical calculations for formamide itself show the amide form to be significantly more stable than the imidol (formamidic acid) form. researchgate.net Therefore, at equilibrium, N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide is expected to exist almost exclusively as the amide tautomer.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational changes.

For N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, a key area of flexibility is the rotation around the single bond connecting the C5 atom of the tetrazole ring to the nitrogen atom of the formamide group. MD simulations, often performed over nanoseconds, can explore the potential energy surface associated with this rotation. researchgate.net These simulations would reveal the preferred dihedral angles (conformations) and the energy barriers to rotation between them. The results can identify the most populated, low-energy conformers in a given environment (e.g., in a solvent like water or DMSO), providing insight into the molecule's dynamic behavior and the shapes it is most likely to adopt.

Prediction of Molecular Properties and Reactivity Parameters

Computational methods are adept at predicting a wide range of molecular properties and reactivity descriptors that are crucial for understanding the chemical behavior of a compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and computing the potential energy. MEP maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, the MEP map would show significant negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms (N2, N3, N4) of the tetrazole ring. These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be found around the hydrogen atom of the formamide's N-H group and the hydrogens of the methyl group, indicating these are sites prone to interaction with nucleophiles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com

For tetrazole derivatives, the distribution and energy of these frontier orbitals are influenced by the nature and position of substituents on the tetrazole ring. In computational studies of various 5-substituted 1H-tetrazoles, the HOMO is often localized on the tetrazole ring, particularly on the nitrogen atoms, which are rich in electron density. The LUMO, conversely, is typically distributed over the π-system of the heterocyclic ring and the substituent.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Tetrazole Derivatives

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Tetrazole Derivative A | -6.2967 | 1.8096 | 4.4871 |

| Tetrazole Derivative B | -0.22 | - | 0.04 |

Note: The data presented is for analogous tetrazole compounds and is intended to be illustrative of the typical range of values found in this class of molecules. "Tetrazole Derivative A" and "Tetrazole Derivative B" are representative examples from computational studies on substituted tetrazoles. irjweb.comnih.gov

The chemical reactivity parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. A high chemical hardness value, which is proportional to the HOMO-LUMO gap, indicates lower reactivity. irjweb.comnih.gov

Mechanistic Insights from Computational Studies

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transient species like transition states.

For substituted tetrazoles, a common area of mechanistic investigation is their thermal or photochemical decomposition. These reactions often involve the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force. Computational studies on the photochemistry of related methyl-substituted aminotetrazoles have revealed complex reaction pathways. researchgate.net

One potential reaction pathway for compounds like N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide could involve ring-opening followed by rearrangement. For example, photochemical studies on 1-methyl-(1H)-tetrazole-5-amine show that it can undergo cleavage to form intermediates such as amino cyanamide (B42294). researchgate.net Another possibility is the formation of a nitrile imine intermediate, which has been observed in the photolysis of 2-methyl-(2H)-tetrazole-5-amine. researchgate.net

The specific reaction pathways for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide would depend on the reaction conditions (e.g., thermal, photochemical) and the electronic influence of the N-formyl group. Theoretical calculations would be necessary to map the potential energy surface and identify the most favorable reaction coordinates. These studies often employ methods like Density Functional Theory (DFT) to model the geometric and energetic changes throughout a reaction. nih.gov

The characterization of transition states is a cornerstone of mechanistic computational chemistry. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

In the context of tetrazole decomposition, computational studies would aim to locate the transition state structures for key steps, such as the initial ring-opening or the nitrogen extrusion step. These calculations involve optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Vibrational frequency analysis is then performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy for the reaction. While specific transition state data for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide is not available, studies on similar heterocyclic rearrangements provide a framework for how such analyses would be conducted. nih.gov

Structure Activity Relationships Sar and Molecular Interaction Studies of Tetrazoles

Bioisosteric Relationships of Tetrazoles with Carboxylic Acids and Amides

The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. drughunter.comrug.nl This isosteric similarity is attributed to several shared physicochemical properties. researchgate.net Tetrazoles and carboxylic acids possess comparable acidity, with pKa values typically in the range of 4.5–4.9 for tetrazoles and 4.2–4.5 for carboxylic acids. drughunter.com This similarity allows the tetrazole group to be ionized at physiological pH, enabling it to participate in electrostatic interactions and hydrogen bonds with biological receptors, much like a carboxylic acid. rug.nl

While both groups can form four hydrogen bonds, their spatial orientation differs: the tetrazolyl anion forms four orthogonal hydrogen bonds within the plane of the ring, whereas the carboxylate group's four hydrogen bonds are oriented in the plane of its O-C-O atoms. nih.gov Despite having a different atomic composition and volume, tetrazolate and carboxylate anions share comparable average electron densities and electrostatic potentials. researchgate.net The replacement of a carboxylic acid with a tetrazole ring can also increase lipophilicity, which may influence a molecule's ability to cross cell membranes. researchgate.netdrughunter.com However, this does not always lead to improved permeability, as the tetrazole's strong hydrogen bonding capacity can result in high desolvation energies. drughunter.com

The tetrazole moiety has also been examined as a potential bioisostere for the amide bond, although this application is less common than its use as a carboxylic acid surrogate. nih.gov

| Functional Group | Typical pKa Range | Key Features |

|---|---|---|

| 5-Substituted 1H-Tetrazole | 4.5 - 4.9 | Planar, aromatic, increased lipophilicity vs. COOH |

| Carboxylic Acid | 4.2 - 4.5 | Planar, participates in strong H-bonds |

Analysis of Hydrogen Bonding Interactions in Tetrazole Systems

The tetrazole ring's dense arrangement of nitrogen atoms makes it a versatile participant in hydrogen bonding. nih.gov It can function as both a hydrogen bond donor, via its acidic N-H group, and a hydrogen bond acceptor through the sp²-hybridized nitrogen atoms. researchgate.net The ability of tetrazoles to form strong hydrogen bonds is a key determinant of their biological properties. acs.org

Analysis of crystal structures from the Cambridge Structural Database (CSD) reveals the probability and spatial characteristics of interactions between the 5-substituted tetrazole ring and various functional groups. nih.gov These studies show that the majority of hydrogen bonding interactions occur with the sp² nitrogen atoms of the tetrazole ring. nih.gov For instance, a β-lactamase inhibitor complex shows a central tetrazole moiety forming an extensive hydrogen bonding network with two serine residues, one threonine, and a water molecule, with bond distances between 2.7 and 2.8 Å. nih.gov In this structure, the four receptor atoms involved in hydrogen bonds are nearly coplanar with the tetrazole ring, highlighting the role of the nitrogen σ-lone pairs. nih.gov

In 2,5-disubstituted-2H-tetrazoles, the endocyclic nitrogen atom at the N4 position has been identified as the most favorable center for hydrogen bond basicity. acs.org Furthermore, modeling studies have suggested that deprotonated tetrazoles can form stronger hydrogen bonds than corresponding carboxylate groups. researchgate.net The formation of both intramolecular and intermolecular hydrogen bonds can also contribute to the planarity and stability of larger molecular structures containing tetrazole rings. nih.gov

Aromatic Interactions and π-Stacking Phenomena

As an aromatic heterocycle, the tetrazole ring can engage in noncovalent interactions with other aromatic systems, which is important for the stabilization of macromolecular structures and molecular recognition. nih.govresearchgate.net Analysis of crystal structures indicates that interactions between tetrazole rings and phenyl rings are predominantly found in two main arrangements: the T-shaped edge-to-face and the parallel-displaced stacking arrangement. nih.gov

These π-π stacking interactions occur when aromatic systems bind face-to-face, involving a combination of dispersion and dipole-induced dipole forces. libretexts.org Quantum chemical analyses on specifically designed 2-arylphenyl-1H-tetrazoles have been used to study the through-space polar-π interactions between a tetrazole ring and a neighboring aromatic ring. nih.gov These studies revealed that both through-space NH-π interactions and π-π interactions influence the acidity (pKa values) of the tetrazole. researchgate.netnih.gov The electrostatic interaction between the tetrazole (or its deprotonated tetrazolide form) and the adjacent aromatic ring appears to be the primary factor governing these acidity trends. nih.gov

Metal Chelation Properties and Coordination Chemistry

The nitrogen-rich tetrazole ring serves as an effective ligand for coordinating with metal ions, making its derivatives interesting components in coordination chemistry. arkat-usa.orgresearchgate.net Tetrazoles can bind to metal atoms through any of their four nitrogen atoms (N1, N2, N3, N4), acting as multidentate ligands. arkat-usa.org This versatility allows for the formation of various structures, which often exist as one-, two-, or three-dimensional coordination polymers. arkat-usa.orgnih.gov

The synthesis of tetrazole-containing metal complexes can be achieved through several methods, including the direct reaction of tetrazoles with metal salts or bases. arkat-usa.org The specific coordination mode depends on the metal ion, the substituents on the tetrazole ring, and the reaction conditions. For example, in certain complexes, the 5-substituted tetrazolato-ligand coordinates in a bidentate fashion, binding a metal ion through a pyridyl nitrogen and the N1 atom of the tetrazole ring. arkat-usa.org In other structures, such as those involving Co(II) and Ni(II), the metal center can adopt a distorted octahedral geometry, coordinating with nitrogen atoms from two different tetrazole ligands, among others. scielo.br This ability to form stable complexes has led to their use as building blocks for creating novel materials like metal-organic frameworks (MOFs). researchgate.net

Molecular Docking Investigations of Tetrazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed to understand the binding mechanisms of tetrazole derivatives with biological receptors. umsida.ac.idnih.gov

Docking studies provide detailed insights into the specific interactions between a tetrazole-containing ligand and the amino acid residues within a receptor's active site. These analyses reveal that the tetrazole ring is often crucial for anchoring the ligand in the binding pocket.

Commonly observed interactions include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring frequently form hydrogen bonds with key residues. For example, in a docking study with the Trypanosoma cruzi trypanothione (B104310) reductase (TryR) receptor, two nitrogen atoms of a tetrazole derivative formed hydrogen bonds with Ser14 and Cys52. researchgate.net In another study involving cyclooxygenase-2 (COX-2), a nitrogen of the tetrazole ring established a hydrogen bond with Tyr355, while other parts of the molecule interacted with His90 and Gln192. researchgate.net

Van der Waals Interactions: Nonpolar parts of the tetrazole derivatives and the receptor often engage in van der Waals interactions. In the COX-2 study, the benzene (B151609) rings of the ligand showed such interactions with the Ser530 residue. researchgate.net

Polar Interactions: The tetrazole ring can make favorable interactions with polar regions of a receptor binding pocket. A Monte Carlo simulation of a tetrazole compound binding to the PPARγ ligand-binding domain showed that the tetrazole ring interacted favorably with the polar arm of the binding pocket. biorxiv.org

These binding mode analyses help to prioritize the structural features of the ligand that are most important for its interaction with a receptor. researchgate.net

Computational methods are used to estimate the binding affinity between a ligand and a receptor, often expressed as a docking score or binding energy. plos.orgfrontiersin.org A lower energy score generally indicates a more stable and favorable binding interaction. ajgreenchem.com These scores are valuable for ranking potential ligands in virtual screening campaigns. plos.org

For tetrazole derivatives, docking studies have reported a range of binding affinities depending on the specific compound and target receptor. The calculated affinity helps in comparing different derivatives and understanding how structural modifications affect binding.

| Compound Series | Target Protein | Reported Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Novel Tetrazole Derivative (Compound 2b) | 4OR7 | -7.8 | nih.gov |

| Benzimidazole-tetrazole Derivative (Compound e1) | Sterol 14-alpha demethylase (CYP51) | -8.7430 | ajgreenchem.com |

| 5-substituted 1H-tetrazole (Compound 6) | Cyclooxygenase-2 (COX-2) | -13.9205 (Docking Score) | researchgate.net |

| Tetrazole Derivative (Compound 6) | Trypanosoma cruzi trypanothione reductase (TryR) | -8.03 | researchgate.net |

These computational assessments, while approximations, provide a strong basis for further experimental investigation and can guide the design of new derivatives with potentially enhanced binding characteristics. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide

While established methods for the synthesis of tetrazole derivatives exist, the development of novel, more efficient, and sustainable synthetic routes for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide remains a crucial area of research. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents or produce significant waste. Future research could focus on the following:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. dntb.gov.ua This could include microwave-assisted synthesis or the use of biocatalysts to improve the ecological footprint of the synthesis. dntb.gov.ua

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are combined into a single process, thereby reducing reaction time, solvent usage, and purification steps.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Catalytic Innovations: Exploring novel catalysts, such as nanomaterials or metal-organic frameworks (MOFs), could enhance reaction efficiency and selectivity. rsc.org

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Optimization of microwave parameters (temperature, pressure, time) for the specific synthesis of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions, potential for automation. | Design and fabrication of microreactors tailored for the synthesis, investigation of reaction kinetics in a continuous flow system. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of catalyzing key steps in the synthetic pathway. |

| Nanocatalysis | High surface area-to-volume ratio, enhanced catalytic activity, potential for recyclability. rsc.org | Synthesis and characterization of novel nanocatalysts (e.g., magnetic nanoparticles) for efficient and selective synthesis. rsc.org |

In-depth Spectroscopic Studies for Conformational Dynamics

The conformational flexibility of the formamide (B127407) group in relation to the rigid tetrazole ring is a key determinant of the molecule's physicochemical properties and its potential interactions with other molecules. In-depth spectroscopic studies are needed to fully elucidate these conformational dynamics.

Future research should employ a combination of advanced spectroscopic techniques and computational methods to probe the conformational landscape of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide.

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) and variable-temperature NMR can provide detailed information about the connectivity and dynamic processes within the molecule.

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, supported by theoretical calculations, can help identify and characterize different conformational isomers.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions. nih.gov

| Spectroscopic Technique | Information Gained | Future Research Direction |

| Variable-Temperature NMR | Information on rotational barriers, equilibrium between conformers, and thermodynamic parameters. | Detailed study of the rotational barrier around the C-N amide bond and its dependence on solvent polarity. |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, through-bond and through-space correlations. | Elucidation of the preferred orientation of the formamide group relative to the tetrazole ring in solution. |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups, information on hydrogen bonding and conformational isomers. | A comparative study of the vibrational spectra in different solvents to understand the influence of the environment on conformational equilibrium. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and solid-state packing. nih.gov | Determination of the crystal structure to reveal intermolecular interactions, such as hydrogen bonding networks. nih.gov |

Advanced Computational Modeling for Complex Reactivity and Interactions

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and intermolecular interactions of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide at the atomic level.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To investigate the molecule's electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. mdpi.comdntb.gov.ua This can help predict its reactivity and potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: To explore the conformational dynamics of the molecule in different environments (e.g., in various solvents or in the presence of other molecules). This can provide insights into its flexibility and how it adapts to its surroundings.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the interaction of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide with larger biological systems, such as proteins or DNA, which could be relevant for exploring its potential bioactivity.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | To predict reactivity, spectroscopic properties, and thermodynamic stability. mdpi.comdntb.gov.ua | Maps of electron density and electrostatic potential, calculated IR and NMR spectra for comparison with experimental data. |

| Molecular Dynamics (MD) | To simulate the dynamic behavior of the molecule in solution over time. | Understanding of conformational flexibility, solvent effects, and the formation of intermolecular interactions. |

| Ab initio Calculations | To obtain highly accurate electronic structure information. | Benchmarking of DFT results and providing a more detailed understanding of the electronic nature of the molecule. |

Exploration of N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide in Emerging Material Technologies

The high nitrogen content and the presence of coordinating atoms in the tetrazole ring make N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide a promising candidate for various applications in materials science. lifechemicals.com Future research should explore its potential in the following areas:

Energetic Materials: Tetrazole derivatives are known for their high heats of formation and are used in energetic materials. nih.gov The energetic properties of this specific compound could be investigated, although this would require careful handling and specialized facilities.

Metal-Organic Frameworks (MOFs): The tetrazole ring can act as a ligand to coordinate with metal ions, forming MOFs. lifechemicals.com These materials have potential applications in gas storage, catalysis, and separation.

Corrosion Inhibitors: The nitrogen atoms in the tetrazole ring can adsorb onto metal surfaces, forming a protective layer and inhibiting corrosion.

Organic Electronics: The electronic properties of tetrazole-containing compounds could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Application Area | Rationale | Research Direction |

| Energetic Materials | High nitrogen content and positive heat of formation are characteristic of energetic compounds. nih.gov | Theoretical calculations of energetic properties (e.g., detonation velocity, pressure) followed by small-scale synthesis and characterization of thermal stability and sensitivity. |

| Metal-Organic Frameworks (MOFs) | The tetrazole moiety can act as a versatile linker for constructing porous coordination polymers. lifechemicals.com | Synthesis and characterization of novel MOFs incorporating N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide as a ligand and investigation of their gas adsorption properties. |

| Corrosion Inhibitors | The lone pair electrons on the nitrogen atoms can interact with metal surfaces to form a protective film. | Electrochemical studies (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) to evaluate the corrosion inhibition efficiency on different metals. |

| Coordination Chemistry | The tetrazole ring can form stable complexes with a variety of metal ions. mdpi.com | Synthesis and structural characterization of coordination complexes and investigation of their magnetic, optical, or catalytic properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide, and how are reaction conditions optimized?

- Methodology : The tetrazole ring is typically synthesized via cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl or NH₄Cl). For example, nitrile precursors can undergo [2+3] cycloaddition with NaN₃, followed by methylation to introduce the 1-methyl group. Optimization involves adjusting temperature (60–100°C), reaction time (12–24 hrs), and stoichiometry of azide reagents. Post-synthesis, purification via recrystallization (e.g., EtOAc/hexane) or column chromatography (silica gel, DCM/MeOH 9:1) is critical to isolate the product .

Q. How is the compound characterized to confirm its structural identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, the formamide proton typically appears as a singlet at δ 8.2–8.5 ppm, while the tetrazole ring protons resonate at δ 3.5–4.0 ppm (methyl group) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₄H₆N₅O: 140.0575; observed: 140.0578) .

- Melting Point : Consistency in melting points (e.g., 98–117°C for analogous tetrazoles) indicates purity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Profiling : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC. Tetrazoles are generally stable in acidic conditions but may hydrolyze in strong bases. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-III aid in resolving structural ambiguities?

- Crystallography Workflow :

Grow single crystals via slow evaporation (e.g., from ethanol/water).

Collect X-ray diffraction data (Mo/Kα radiation).

Use SHELXL for refinement, applying constraints for bond lengths/angles. For disordered atoms (e.g., methyl groups), implement PART instructions.

Generate ORTEP diagrams to visualize thermal ellipsoids and validate hydrogen-bonding networks (e.g., N–H···O interactions in formamide moieties) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Compare assay conditions (e.g., HDAC inhibition assays in used 10 µM compound concentrations, while others may vary).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities.

- Cross-reference with structural analogs (e.g., fluorinated derivatives in ) to assess SAR trends .

Q. How does the compound interact with biological macromolecules, and what computational models predict these interactions?

- Mechanistic Insights :

- Docking studies (AutoDock Vina) reveal hydrogen bonding between the formamide carbonyl and HDAC active-site residues (e.g., Zn²⁺ coordination).

- Molecular dynamics simulations (AMBER) predict stability of ligand-receptor complexes over 100 ns trajectories.

- Experimental validation via mutagenesis (e.g., His145Ala in HDAC) confirms critical interaction sites .

Q. What role do substituents (e.g., methyl groups, fluorine) play in modulating bioactivity?

- SAR Analysis :

- Methyl groups at the 1-position enhance metabolic stability by reducing cytochrome P450 oxidation.

- Fluorine substitution (as in ) improves membrane permeability (logP reduction by 0.5 units) and target selectivity (IC₅₀ shift from 1.2 µM to 0.7 µM).

- Data tables comparing IC₅₀ values for analogs guide lead optimization .

Methodological Challenges and Solutions

Q. How are reaction yields improved in large-scale syntheses?

- Scale-Up Strategies :

- Use flow chemistry to maintain consistent temperature and mixing.

- Replace NaN₃ with safer azide sources (e.g., TMS-azide).

- Optimize catalyst loading (e.g., 5 mol% CuI for Huisgen cycloadditions) .

Q. What analytical approaches detect and quantify impurities in the final product?

- Impurity Profiling :

- LC-MS with C18 columns (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) identifies byproducts (e.g., unreacted nitriles).

- Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) calculates purity ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.